PfPKG-IN-2

PfPKG inhibition biochemical IC50 pyrrole SAR

PfPKG-IN-2 (designated compound 53 in the primary literature) is a synthetic small-molecule inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated antimalarial target essential for multiple stages of the parasite life cycle. The compound belongs to a pyrrole-based chemical series, structurally distinct from the imidazopyridine and thiazole PfPKG inhibitor classes reported previously.

Molecular Formula C22H24FN3
Molecular Weight 349.4 g/mol
Cat. No. B12384581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfPKG-IN-2
Molecular FormulaC22H24FN3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1CN(CCC1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C
InChIInChI=1S/C22H24FN3/c1-15-14-26(2)12-9-19(15)21-13-20(16-7-10-24-11-8-16)22(25-21)17-3-5-18(23)6-4-17/h3-8,10-11,13,15,19,25H,9,12,14H2,1-2H3/t15-,19+/m1/s1
InChIKeyUDIQYIHUTCZQHW-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PfPKG-IN-2: A Pyrrole-Based PfPKG Inhibitor from the 2024 J. Med. Chem. SAR Series


PfPKG-IN-2 (designated compound 53 in the primary literature) is a synthetic small-molecule inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated antimalarial target essential for multiple stages of the parasite life cycle [1]. The compound belongs to a pyrrole-based chemical series, structurally distinct from the imidazopyridine and thiazole PfPKG inhibitor classes reported previously [2]. Its reported biochemical potency against recombinant PfPKG (IC₅₀ = 13 nM) and antiparasitic activity were disclosed as part of a comprehensive structure–activity relationship (SAR) study that evaluated in vitro selectivity relative to human PKG (hPKG) [1].

Why PfPKG-IN-2 Cannot Be Replaced by Imidazopyridine or Thiazole PfPKG Inhibitors


PfPKG inhibitors from different chemical series (imidazopyridines such as ML10, trisubstituted thiazoles, and pyrroles) interact with distinct sub-pockets within the ATP-binding site of PfPKG, leading to divergent selectivity profiles against human PKG and different cellular antiparasitic activities [1]. In the Gilleran et al. (2024) study, pyrrole-series compounds were evaluated in vitro against both recombinant PfPKG and human PKG, with the explicit aim of establishing parasite-selectivity data that cannot be inferred from imidazopyridine or thiazole measurements alone [1]. Furthermore, the multistage antiparasitic activity of the pyrrole series was assessed using P. berghei sporozoites and P. falciparum asexual blood stages, and cellular target specificity was confirmed using transgenic parasites expressing PfPKG with a substituted gatekeeper residue—an orthogonal validation absent from many earlier-series publications [1].

Quantitative Differentiation Evidence for PfPKG-IN-2 Against Closest Analogs and Alternatives


Biochemical PfPKG Inhibitory Potency of PfPKG-IN-2 vs. In-Class Pyrrole Analogs

PfPKG-IN-2 (compound 53) demonstrated an IC₅₀ of 13 nM against recombinant PfPKG in a biochemical kinase assay, positioning it within the active range of the pyrrole series reported by Gilleran et al. [1]. Within the same study, multiple pyrrole analogs were profiled, with compound potency spanning from low nanomolar to micromolar ranges depending on substitution patterns. The pyrrole series as a whole was benchmarked against human PKG (hPKG) to quantify selectivity; compound 53's selectivity ratio (hPKG IC₅₀ / PfPKG IC₅₀) is reported in the full paper's supplementary tables and provides a direct within-class comparison metric [1].

PfPKG inhibition biochemical IC50 pyrrole SAR

Scaffold-Class Differentiation: PfPKG-IN-2 (Pyrrole) vs. ML10 (Imidazopyridine) on Biochemical Potency

PfPKG-IN-2 (pyrrole scaffold) exhibits a PfPKG biochemical IC₅₀ of 13 nM, which is approximately 80-fold weaker than the imidazopyridine ML10 (IC₅₀ = 160 pM, i.e., 0.16 nM) measured in a comparable PfPKG kinase assay [1][2]. However, direct cross-scaffold potency comparisons are confounded by differences in ATP concentrations, assay formats, and kinase construct used between the two studies. Importantly, the pyrrole series was specifically designed to explore chemical space distinct from the imidazopyridine ATP-binding pocket interactions, with the goal of achieving a differentiated selectivity profile against human kinases [1].

scaffold comparison PfPKG inhibitor kinase assay

Cellular Target Engagement Confirmation via Gatekeeper-Mutant Parasite Assay

The Gilleran et al. (2024) study uniquely incorporated cellular specificity evaluation using transgenic P. falciparum parasites expressing PfPKG with a substituted gatekeeper residue, providing direct evidence that the antiparasitic activity of pyrrole-series compounds (including compound 53 / PfPKG-IN-2) is mediated through on-target PfPKG inhibition [1]. This orthogonal chemical-genetic validation approach has not been uniformly applied across all previously published PfPKG inhibitor series, including the imidazopyridine and thiazole classes, making it a distinguishing feature of the pyrrole series characterization [1].

target engagement gatekeeper mutant cellular specificity

Multistage Antiparasitic Activity Profile Across Sporozoite and Asexual Blood Stages

PfPKG-IN-2, as part of the pyrrole series, was evaluated for multistage antiparasitic activity using both P. berghei sporozoites (liver-stage model) and P. falciparum asexual blood stages [1]. This dual-stage profiling is a deliberate feature of the pyrrole series characterization and contrasts with the primary publication for ML10, which focused on blood-stage proliferation (EC₅₀ = 2.1 nM) and gametocyte transmission blocking without reporting liver-stage sporozoite activity [2]. The multistage data for PfPKG-IN-2 are reported within the full publication and supplementary tables of Gilleran et al. (2024) [1].

multistage activity sporozoite asexual blood stage

Recommended Research Application Scenarios for PfPKG-IN-2 Based on Quantitative Evidence


Orthogonal Chemical Probe for PfPKG Target Validation Studies

Use PfPKG-IN-2 as a pyrrole-scaffold chemical probe alongside imidazopyridine (e.g., ML10) or thiazole PfPKG inhibitors in parallel experiments. When congruent phenotypes are observed across structurally distinct chemotypes, target-specific conclusions are substantially strengthened. The gatekeeper-mutant validation data reported in Gilleran et al. (2024) for the pyrrole series [1] provides additional confidence that observed cellular effects are on-target.

Liver-Stage Malaria Biology Investigation

Employ PfPKG-IN-2 in P. berghei sporozoite infection models to interrogate PfPKG function during liver-stage development. The multistage profiling data reported in the Gilleran et al. (2024) study [1] provides a characterized starting point for liver-stage investigations, a life-cycle stage not covered by the primary publication of the imidazopyridine ML10 [2].

Human Kinase Selectivity Profiling and Counter-Screening

Utilize PfPKG-IN-2 in comparative selectivity panels where human PKG (hPKG) and other human kinases are assessed alongside PfPKG. The Gilleran et al. (2024) study explicitly incorporated hPKG inhibition data for the pyrrole series [1], enabling users to benchmark PfPKG-IN-2's selectivity relative to other pyrrole analogs and to inhibitors from different scaffold classes.

Structure-Based Drug Design and Scaffold-Hopping Reference

Leverage the PfPKG–inhibitor co-crystal structure and computational modeling reported in Gilleran et al. (2024) [1] as a template for structure-guided optimization of the pyrrole series. The availability of structural data distinguishes this series from earlier PfPKG inhibitor chemotypes lacking experimentally determined PfPKG–ligand complexes, making PfPKG-IN-2 a valuable reference compound for rational design efforts.

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